N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide
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Overview
Description
N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrazole ring and a but-2-ynamide moiety. The molecular formula of this compound is C15H15N3O, and it has a molecular weight of 253.305 g/mol.
Preparation Methods
The synthesis of N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide typically involves the coupling of 1-benzylpyrazole with but-2-ynoic acid or its derivatives. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the but-2-ynamide moiety can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are of interest in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide can be compared with other similar compounds, such as:
1-Benzylpyrazole: A precursor in the synthesis of this compound, known for its use in organic synthesis and medicinal chemistry.
But-2-ynoic acid: Another precursor that provides the but-2-ynamide moiety in the target compound.
Pyrazolo[1,5-a]pyrimidines: Compounds that share the pyrazole core structure and are explored for their potential biological activities and applications in drug discovery.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-benzylpyrazol-3-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-6-15(19)16-11-14-9-10-18(17-14)12-13-7-4-3-5-8-13/h3-5,7-10H,11-12H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMSRFYQHMVMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NN(C=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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